2,3-Dihydroamentoflavone 7,4'-dimethyl ether
Description
2,3-Dihydroamentoflavone 7,4′-dimethyl ether (CAS: 873999-88-3) is a biflavonoid derivative characterized by a dihydro structure at the C2-C3 position and methoxy groups at the 7- and 4′-positions of its aromatic rings. Its molecular formula is C32H24O10 (MW: 568.5 g/mol), distinguishing it from non-methylated or partially methylated biflavonoids .
Properties
Molecular Formula |
C32H24O10 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C32H24O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-12,14,27,33-36H,13H2,1-2H3/t27-/m0/s1 |
InChI Key |
FADCDEPVRJSRTJ-MHZLTWQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroamentoflavone 7,4’-dimethyl ether can be synthesized through various chemical reactions involving flavonoid precursors. The synthetic route typically involves the methylation of hydroxyl groups on the flavonoid backbone. Specific reaction conditions, such as the use of methylating agents like dimethyl sulfate or methyl iodide, and the presence of a base like potassium carbonate, are crucial for the successful synthesis of this compound .
Industrial Production Methods
The extraction process may include solvent extraction followed by chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroamentoflavone 7,4’-dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups on the flavonoid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2,3-Dihydroamentoflavone 7,4'-dimethyl ether: Applications and Research
This compound is a biflavonoid isolated from Selaginella delicatula . Research indicates potential applications in various scientific fields, particularly concerning its cytotoxic properties .
Cytotoxicity Studies
This compound exhibits cytotoxicity against P-388 and HT-29 cell lines, with ED50 (median effective dose) values of 3.50 and 5.25 µg/mL, respectively .
Data Table: Cytotoxicity of this compound
| Cell Line | ED50 (µg/mL) |
|---|---|
| P-388 | 3.50 |
| HT-29 | 5.25 |
Potential as a Building Block
Due to its properties, dimethyl ether (DME) is a molecule of interest. Notable properties include that it is a non-corrosive, non-carcinogenic, non-toxic colorless gas, environmentally friendly, and easy to liquefy . These properties make DME usable in various applications either as a building block for higher carbon molecules or as an end-use product; green aerosol propellant that can replace the hazardous chlorofluorocarbons (CFCs) or substituent for petroleum-based diesel fuel (cetane numbers vary between 55 and 60) or in combustion cells . In the latter applications—DME as a clean fuel—it produces minimal and CO and no emissions . Besides, due to its high oxygen content, it leads to soot-free combustion . Moreover, DME can be blended up to 20–30% with LPG for its replacement for domestic and transportation usage .
Other Potential Uses
- Hydrogen Transportation: Dimethyl ether (DME) is a promising vector for the transportation of hydrogen over long distances and from point to point .
- Solvent Activation: Liquid dimethyl ether can be a potent activating solvent for metal-organic frameworks (MOFs) . The combination of low surface tension, high volatility, and coordinating ability allows efficient activation of even MOFs with coordinatively unsaturated sites .
Mechanism of Action
The mechanism of action of 2,3-Dihydroamentoflavone 7,4’-dimethyl ether involves its interaction with cellular targets that lead to cytotoxic effects. It is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting cellular pathways and causing oxidative stress . The exact molecular targets and pathways are still under investigation, but its ability to inhibit cell proliferation is a key aspect of its mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its dihydro configuration and methylation pattern (Table 1).
Key Observations :
- Dihydro vs.
- Methylation Patterns : Methylation at 7- and 4′-positions enhances lipophilicity, which may improve membrane permeability compared to compounds with methylation at 7,7′′ (e.g., 7,7′′-dimethyl ether amentoflavone) .
Pharmacological Activities
2.2.1. Anticancer and Antiproliferative Effects
- 2,3-Dihydroamentoflavone 7,4′-dimethyl ether inhibits colon cancer cell lines (HCT116, SW620) at IC50 values comparable to other biflavonoids like robustaflavone derivatives .
- Amentoflavone (non-methylated, non-dihydro) shows broader cytotoxicity but lower selectivity due to higher polarity .
2.2.2. Enzyme Inhibition
- PTP1B Inhibition : 2,3-Dihydroamentoflavone 7,4′-dimethyl ether inhibits protein tyrosine phosphatase 1B (PTP1B) with IC50 ~10 μM, a key target in diabetes and obesity. This activity is superior to 7,7′′-dimethyl ether amentoflavone (IC50 ~15 μM) .
- Antioxidant Activity: The dihydro structure may reduce free radical scavenging capacity compared to fully conjugated biflavonoids like amentoflavone .
2.2.3. Toxicity Profile
- Non-Genotoxic Carcinogenicity: Predicted for 2,3-dihydroamentoflavone 7,4′-dimethyl ether due to o-phenylphenol fragments, contrasting with genotoxic risks associated with α-lipomycin or licochalcone A .
Biological Activity
2,3-Dihydroamentoflavone 7,4'-dimethyl ether is a biflavonoid compound derived from the plant Selaginella delicatula. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic effects against various cancer cell lines.
| Property | Value |
|---|---|
| Molecular Formula | C₃₂H₂₄O₁₀ |
| Molecular Weight | 568.527 g/mol |
| CAS Number | 873999-88-3 |
| Density | 1.5 ± 0.1 g/cm³ |
| Boiling Point | 867.4 ± 65.0 °C |
| Melting Point | >300 °C (in methanol) |
Cytotoxic Effects
This compound exhibits notable cytotoxicity against specific cancer cell lines, particularly P-388 (murine leukemia) and HT-29 (human colorectal adenocarcinoma). The median effective dose (ED50) values for these cell lines are:
- P-388 : 3.50 µg/mL
- HT-29 : 5.25 µg/mL
These values indicate a potent ability to inhibit cell growth and promote apoptosis in these cancerous cells .
The compound's mechanism involves several key processes:
- Inhibition of Enzymes : It interacts with specific enzymes crucial for cancer cell survival.
- Activation of Apoptotic Pathways : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Modulation of Cell Signaling Pathways : It influences various signaling cascades that regulate cell proliferation and survival .
Biochemical Interactions
This compound's interactions with biomolecules include:
- Binding to target proteins that disrupt cellular processes essential for cancer survival.
- Altering gene expression related to apoptosis and cell cycle regulation.
- Influencing metabolic pathways that affect the overall cellular metabolism .
Case Studies and Experimental Data
Several studies have focused on the biological activity of this compound:
- Study on P-388 Cell Line : Demonstrated significant cytotoxicity with an ED50 of 3.50 µg/mL, indicating strong potential for therapeutic applications in leukemia treatment.
- Study on HT-29 Cell Line : Showed an ED50 of 5.25 µg/mL, supporting its use in colorectal cancer therapy.
Temporal and Dosage Effects
Research indicates that the compound's effects can vary based on dosage and exposure time:
Q & A
Q. What are the natural sources of 2,3-Dihydroamentoflavone 7,4'-dimethyl ether, and what extraction methods are employed for its isolation?
Answer: This biflavonoid is primarily isolated from plants in the Selaginella genus (e.g., S. uncinata, S. delicatula) and conifers like Dacrydium cupressinum (Rimu). Extraction typically involves solvent-based methods (e.g., methanol or ethanol maceration) followed by chromatographic purification. Preparative TLC (silica gel or RP18 plates with chloroform-methanol or ethyl acetate-methanol gradients) and HPLC are commonly used for isolation .
Q. How is the structural characterization of this compound validated in research?
Answer: Structural elucidation relies on:
- NMR spectroscopy (1H, 13C, 2D-COSY, HMBC) to confirm the flavone backbone, methylation sites (7,4'), and hydrogenation at the 2,3-positions.
- High-resolution mass spectrometry (HR-MS) to verify the molecular formula (C32H24O10, exact mass 568.5).
- Comparisons with published spectral data or authenticated standards .
Q. What synthetic or semi-synthetic approaches are documented for this compound?
Answer: While direct synthesis protocols are scarce, methylation of parent biflavonoids (e.g., amentoflavone) using dimethyl sulfate or methyl iodide under alkaline conditions is a plausible route. Semi-synthesis from natural precursors (e.g., 2,3-dihydroamentoflavone) via selective methylation at the 7 and 4' hydroxyl groups is also theorized .
Advanced Research Questions
Q. What methodologies are used to evaluate the bioactivity of this compound, particularly its cytotoxic potential?
Answer:
- In vitro cytotoxicity assays : MTT or resazurin-based viability tests against cancer cell lines (e.g., prostate, breast) to determine IC50 values.
- Mechanistic studies : Flow cytometry for apoptosis/necroptosis detection, mitochondrial membrane potential assays (JC-1 staining), and proteasome activity profiling.
- Enzymatic inhibition : PTP1B inhibition assays (IC50 determination via colorimetric substrates) to explore metabolic regulation roles .
Q. What analytical challenges arise during the isolation and purity assessment of this compound?
Answer:
- Co-elution with structurally similar biflavonoids (e.g., 2,3-dihydrorobustaflavone derivatives) requires optimized HPLC conditions (C18 columns with acetonitrile-water gradients).
- Purity validation : LC-MS/MS or UPLC-PDA to detect trace impurities. Absolute configuration confirmation may necessitate X-ray crystallography or circular dichroism (CD) .
Q. How do researchers address discrepancies in pharmacological data for structurally analogous biflavonoids?
Answer:
- Structure-activity relationship (SAR) studies : Systematic comparison of methylation patterns and hydrogenation effects on bioactivity (e.g., 7,4'-dimethyl vs. 7,4',7''-trimethyl derivatives).
- Cross-validation : Replicating assays in independent labs using standardized protocols (e.g., NIH/NCATS guidelines for cytotoxicity).
- Meta-analyses : Aggregating data from multiple studies to identify consensus mechanisms (e.g., mitochondrial fission pathways in necroptosis) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
